![molecular formula C15H12N2O3 B12913385 8-Ethoxyphenazine-1-carboxylic acid CAS No. 62256-26-2](/img/structure/B12913385.png)
8-Ethoxyphenazine-1-carboxylic acid
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Overview
Description
8-Ethoxyphenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 8-ethoxyphenazine-1-carboxylic acid, typically involves the condensation of 1,2-diaminobenzenes with carboxylic acids or their derivatives. One common method is the oxidative cyclization of 1,2-diaminobenzene with appropriate carboxylic acid precursors
Industrial Production Methods: Industrial production of phenazine derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, in combination with suitable ligands, can facilitate the formation of the phenazine core under milder conditions . Additionally, continuous flow reactors are increasingly being used to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxyphenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenazine core can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenazine-1,4-diones, while reduction can produce dihydrophenazine derivatives .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 8-Ethoxyphenazine-1-carboxylic acid exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's efficacy against resistant strains is particularly noteworthy, highlighting its potential in addressing antibiotic resistance challenges in clinical settings.
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary findings suggest that this compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth. Its mechanism of action appears to involve the modulation of cellular pathways associated with cell survival and proliferation. Further research is necessary to elucidate the specific molecular targets and pathways involved.
Material Science Applications
Polymer Chemistry
In material science, this compound serves as a valuable building block in polymer synthesis. It can be used to modify existing polymers or create new polymeric materials with enhanced properties such as increased thermal stability and improved mechanical strength. The compound's functional groups allow for various chemical modifications, making it versatile for different applications .
Coatings and Adhesives
The compound is also utilized in the formulation of coatings and adhesives. Its ability to enhance adhesion properties and improve the durability of coatings makes it suitable for industrial applications. The incorporation of this compound into coating formulations can lead to improved resistance against environmental factors such as moisture and UV radiation .
Case Studies
Mechanism of Action
The mechanism of action of 8-ethoxyphenazine-1-carboxylic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death . The compound’s antimicrobial and antitumor activities are attributed to this oxidative stress mechanism .
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: Lacks the ethoxy group but shares similar antimicrobial properties.
Pyocyanin: Another phenazine derivative with notable antimicrobial activity, produced by Pseudomonas aeruginosa.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Uniqueness: 8-Ethoxyphenazine-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity.
Biological Activity
8-Ethoxyphenazine-1-carboxylic acid (CAS No. 62256-26-2) is a compound of interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications through a synthesis of available research findings.
Molecular Characteristics:
- Molecular Formula: C13H12N2O2
- Molecular Weight: 224.21 g/mol
- Density: 1.4±0.1 g/cm³
- Melting Point: 241°C
- Boiling Point: 494.6°C at 760 mmHg
- Flash Point: 252.9°C
These properties suggest that the compound has a stable structure suitable for various applications in biological and chemical research.
Biological Activity
This compound exhibits several notable biological activities, primarily in antimicrobial and anticancer domains.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains. For instance, studies have demonstrated its efficacy against phytopathogenic fungi, which are responsible for numerous agricultural diseases .
Table 1: Antimicrobial Efficacy
The mechanism behind its antimicrobial action may involve disruption of cellular processes in pathogens, although specific pathways remain to be fully elucidated.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth by targeting specific molecular pathways involved in cancer proliferation. For example, it has been reported to interact with carbonic anhydrase isoforms, which are often overexpressed in tumors.
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed significant cell death at certain concentrations, indicating its potential as a therapeutic agent in oncology.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for the survival and replication of pathogens and cancer cells.
- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity: The compound could compromise the integrity of microbial membranes, leading to cell lysis.
Research Findings
Recent studies have expanded our understanding of the biological activity of this compound:
- Antimicrobial Studies: Various trials have confirmed its effectiveness against resistant strains of bacteria and fungi.
- Cytotoxicity Tests: In vitro assays have shown that the compound can significantly reduce viability in several cancer cell lines without severe toxicity to normal cells.
- Comparative Analysis: Compared to other phenazine derivatives, this compound demonstrates enhanced activity against specific pathogens and cancer types.
Properties
CAS No. |
62256-26-2 |
---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
8-ethoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-9-6-7-11-13(8-9)17-14-10(15(18)19)4-3-5-12(14)16-11/h3-8H,2H2,1H3,(H,18,19) |
InChI Key |
VLVROHYSTCNMTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC3=C(C=CC=C3N=C2C=C1)C(=O)O |
Origin of Product |
United States |
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